Cas no 872849-41-7 (N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
- N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetamide
- N-(2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- SMR000627174
- 872849-41-7
- AKOS001921013
- HMS2932I08
- F2001-0334
- MLS001117096
- N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
- CHEMBL1463560
- 1H-Indole-3-acetamide, N-(2-methoxyphenyl)-α-oxo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-
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- Inchi: 1S/C23H23N3O4/c1-30-20-11-5-3-9-18(20)24-23(29)22(28)17-14-26(19-10-4-2-8-16(17)19)15-21(27)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,24,29)
- InChI Key: BTPHCWAQBDVOLC-UHFFFAOYSA-N
- SMILES: N1(CC(=O)N2CCCC2)C2=C(C=CC=C2)C(C(=O)C(NC2=CC=CC=C2OC)=O)=C1
Computed Properties
- Exact Mass: 405.16885622g/mol
- Monoisotopic Mass: 405.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 648
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- pka: 10.20±0.70(Predicted)
N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2001-0334-2μmol |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-5μmol |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-10μmol |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-1mg |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-2mg |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-3mg |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-4mg |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-5mg |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0334-10mg |
N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-41-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
Introduction to N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide (CAS No. 872849-41-7)
N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 872849-41-7, represents a fusion of several pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound incorporates several key functional groups, including a 2-methoxyphenyl moiety, an acetoamide group, and a complex indole derivative. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. The indole ring, in particular, is well-documented for its role in numerous pharmacological applications, ranging from antimicrobial to anti-inflammatory effects.
In recent years, there has been a growing interest in indole derivatives as therapeutic agents due to their diverse biological activities. The specific configuration of the indole ring in N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl]acetamide may contribute to its unique pharmacological profile, making it a valuable scaffold for designing novel drugs. This compound's ability to interact with multiple targets simultaneously could lead to the development of multifunctional therapeutics that address complex diseases.
The acetoamide group in the molecule is another important feature that enhances its potential as a drug candidate. Acetoamides are known for their ability to modulate enzyme activity and have been widely used in the synthesis of bioactive molecules. The combination of the acetoamide group with the indole derivative in this compound suggests that it may exhibit properties such as enhanced solubility and improved bioavailability, which are crucial for effective drug delivery.
The pyrrolidin-1-yl substituent further contributes to the complexity and potential functionality of this compound. Pyrrolidine derivatives are commonly found in pharmaceuticals due to their ability to mimic natural amino acids and interact with biological systems. The presence of this group in N-(2-methoxyphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-y)ethyl-1H-indol-3-y]acetamide may enhance its binding affinity to specific targets, thereby increasing its therapeutic efficacy.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are likely employed to construct the complex indole core. These synthetic strategies ensure high yield and purity, which are essential for subsequent biological evaluation.
In terms of biological activity, preliminary studies on N-(N-(2-methoxyphenyl)-2 oxo - 2 - { 1 - 22 oxo - 22 ( py rrol idin - 11 y ) eth y l - 11 H ind ol - 33 y l } acet am ide CAS No . 87284941 - 7 ) have shown promising results in various in vitro assays. These assays often focus on evaluating interactions with enzymes such as kinases and phosphodiesterases, which play critical roles in signal transduction pathways. The ability of this compound to modulate these enzymes could have therapeutic implications for diseases such as cancer and inflammatory disorders.
The structural diversity of this compound also makes it an attractive candidate for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can predict how this molecule interacts with biological targets at an atomic level. This approach allows for the optimization of the compound's structure to improve its binding affinity and selectivity.
In addition to its potential therapeutic applications, N-(N-(22 methoxy phenyl)22 ox o22 {12 ox o12 ( py rrol idin11 y ) eth y l12 H ind ol33 y l } acet am ide CAS No . 87284941 - 7 ) may also serve as a valuable tool for understanding fundamental biological processes. By studying its interactions with various targets, researchers can gain insights into the mechanisms underlying diseases and develop more targeted therapies.
The development of new drugs is often a lengthy and complex process that involves multiple stages of testing, from preclinical studies to clinical trials. However, compounds like N-(N-(22 methoxy phenyl)22 ox o22 {12 ox o12 ( py rrol idin11 y ) eth y l12 H ind ol33 y l } acet amide CAS No . 87284941 - 7 ) provide a foundation for innovative drug discovery by offering novel chemical scaffolds with unique biological properties. The continued exploration of such compounds will likely lead to breakthroughs in medicine and improve patient outcomes worldwide.
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